

Pharmacological properties of bergapten

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An In-depth Technical Guide to the Pharmacological Properties of Bergapten

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bergapten (5-methoxypsoralen or 5-MOP) is a naturally occurring linear furanocoumarin found predominantly in citrus essential oils, particularly bergamot oil, and various other plants of the Rutaceae and Apiaceae families.[1][2][3][4][5] Possessing a wide spectrum of biological activities, it has garnered significant scientific interest for its therapeutic potential. Traditionally utilized as a photosensitizing agent in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, recent preclinical evidence has illuminated its broader pharmacological profile, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2][3][6][7][8][9] This technical guide provides a comprehensive overview of the core pharmacological properties of bergapten, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing associated molecular pathways.

Anti-inflammatory and Analgesic Properties

Bergapten exhibits potent anti-inflammatory and analgesic activities by modulating multiple signaling pathways and suppressing the production of pro-inflammatory mediators.[3][10] Its effects have been demonstrated in various preclinical models of inflammation and pain.[10][11]

Mechanism of Action



The anti-inflammatory effects of bergapten are attributed to its ability to:

- Inhibit Pro-inflammatory Cytokines: Bergapten significantly suppresses the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][10][11]
- Downregulate Inflammatory Enzymes: It reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes pivotal to the inflammatory cascade.
 [3][10][11]
- Modulate the NF-κB Pathway: In chondrocytes, bergapten has been shown to prevent inflammation by increasing the expression of IκBα and reducing the expression of p50, key components of the NF-κB signaling pathway.[11]
- Suppress Oxidative Stress: The compound is a potent antioxidant, capable of reducing reactive oxygen species (ROS) that contribute to inflammation.[3][11]
- Inhibit PARP: Bergapten decreases the expression of poly ADP-ribose polymerase (PARP) in the spine, which is involved in inflammatory pain signaling.[10]

Quantitative Data: Anti-inflammatory and Analgesic

Activity

Parameter	Model	Effect	Value	Reference
ED50	Chemically induced hyperalgesia and inflammation in mice (formalin, acetic acid, carrageenan)	Amelioration of neurogenic and inflammatory hyperalgesia	2.96 mg/kg	[10]

Key Experimental Protocols

- 1.3.1 Carrageenan-Induced Paw Inflammation Model
- Objective: To evaluate the anti-inflammatory effect of bergapten on acute inflammation.



Methodology:

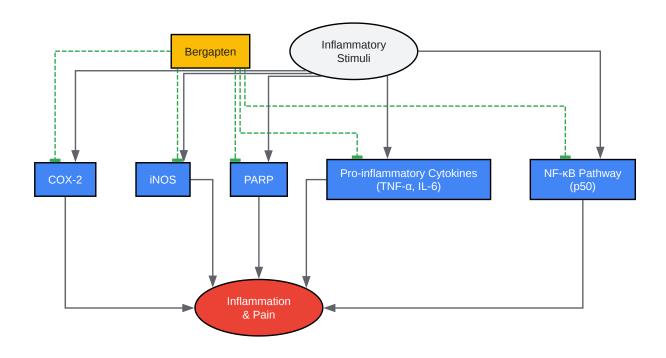
- Animal Model: Mice are used for the experiment.
- Induction of Inflammation: Inflammation is induced by a subplantar injection of carrageenan into the paw of the mice.
- Treatment: Bergapten is administered to the test groups, typically intraperitoneally, prior to carrageenan injection. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug.
- Quantification: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema and inflammation.
- Analysis: The reduction in paw edema in the bergapten-treated groups is compared to the control group to determine its anti-inflammatory activity.[10]

1.3.2 Acetic Acid-Induced Writhing Test

- Objective: To assess the peripheral analgesic activity of bergapten.
- Methodology:
 - Animal Model: Mice are used.
 - Induction of Nociception: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).
 - Treatment: Bergapten is administered to the animals prior to the acetic acid injection.
 - Quantification: The number of writhes is counted for a specific period (e.g., 20-30 minutes)
 following the acetic acid injection.
 - Analysis: The percentage reduction in the number of writhes in the bergapten-treated group compared to the vehicle control group indicates the analgesic effect.[10]

Visualization: Anti-inflammatory Signaling





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Caption: Bergapten's anti-inflammatory mechanism of action.

Anticancer Properties

Bergapten demonstrates significant anticancer activity against various cancer cell lines, including breast, liver, and papillary thyroid cancer.[12][13][14][15] Its mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways.[12][16]

Mechanism of Action

Induction of Apoptosis: Bergapten triggers programmed cell death by altering the Bax/Bcl-2
ratio in favor of apoptosis, leading to the release of cytochrome c and activation of the
caspase cascade.[12]



- Cell Cycle Arrest: In cisplatin-resistant breast cancer cells, bergapten has been shown to induce G2/M phase cell cycle arrest.[16]
- Modulation of PI3K/Akt Pathway: A key mechanism is the attenuation of the PI3K/Akt signaling pathway.[12][13][16] By inhibiting this pathway, bergapten suppresses cell proliferation and survival signals. In papillary thyroid cancer cells, this inhibition also affects the downstream GSK-3β.[12]
- Regulation of Lipid Metabolism in Cancer: In hepatocellular carcinoma (HCC), bergapten modulates the LXR/PI3K/Akt and IDOL/LDLR pathways, reducing lipid accumulation in cancer cells and inhibiting carcinogenesis.[13][15]
- Induction of Autophagy: Bergapten can induce autophagy in breast cancer cells, potentially through the up-regulation of PTEN gene expression.[14]

Ouantitative Data: In Vitro Anticancer Activity

Cell Line	Cancer Type	Effect	IC ₅₀ / Concentration	Reference
ВСРАР	Human Papillary Thyroid	Inhibition of proliferation, induction of apoptosis	10 μM/mL and 15 μM/mL	[12]
MK-1	Gastric Cancer	Antiproliferative	193.0 μΜ	[4]
HeLa	Cervical Cancer	Antiproliferative	43.5 μΜ	[4]
B16F10	Murine Melanoma	Antiproliferative	>462.0 μM	[4]
Saos-2	Osteosarcoma	Mitochondrial depolarization (apoptosis induction) at 48h	50 μM and 100 μM	[4]

Key Experimental Protocols

2.3.1 MTT Assay for Cell Viability



- Objective: To determine the cytotoxic effect of bergapten on cancer cells.
- Methodology:
 - Cell Culture: Human papillary thyroid cancer cells (BCPAP line) are seeded in 96-well plates and cultured to allow for attachment.
 - Treatment: Cells are treated with varying concentrations of bergapten (e.g., 10 μM/mL, 15 μM/mL) and a control (vehicle) for a specified duration (e.g., 24, 48 hours).
 - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan precipitate.
 - Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
 - Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
 - Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
 [12]

2.3.2 Western Blot for Protein Expression

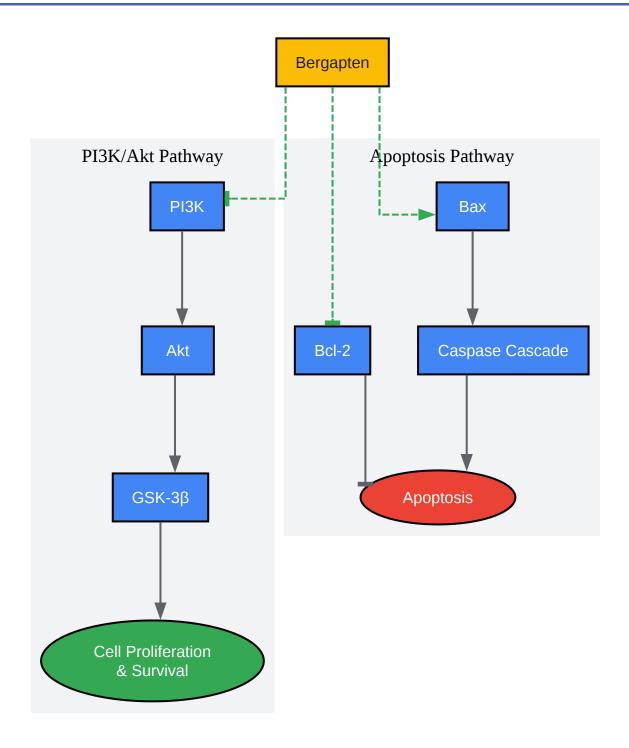
- Objective: To analyze the effect of bergapten on the expression of proteins in a signaling pathway (e.g., PI3K/Akt).
- Methodology:
 - Cell Lysis: After treatment with bergapten, cancer cells are harvested and lysed to extract total proteins.
 - Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
 - SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.



- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
- Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins compared to a loading control (e.g., β-actin).[12]

Visualization: Anticancer Signaling Pathways





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Caption: Bergapten's modulation of PI3K/Akt and apoptosis pathways.

Neuroprotective and Anticonvulsant Properties

Bergapten exhibits potential for treating brain diseases, attributed to its ability to cross the blood-brain barrier and exert neuroprotective effects.[6][11]



Mechanism of Action

- Cholinergic System Modulation: Bergapten has been shown to improve memory impairment
 in scopolamine-induced models.[17][18] This effect is linked to the inhibition of
 acetylcholinesterase (AChE) activity in the hippocampus and prefrontal cortex, thereby
 increasing acetylcholine levels in the brain.[17][18]
- Antioxidative Effects: The compound provides significant anti-oxidative effects within the brain, which contributes to its neuroprotective action against neurodegeneration.[11][17][18]

Anticonvulsant Activity

Studies on the anticonvulsant effects of bergapten have produced conflicting results. While some reports suggest it has anticonvulsant properties[1][3], a comparative study using the maximal electroshock-induced seizure (MES) test in mice found that bergapten (a C-5 substituted psoralen derivative) at a dose of 300 mg/kg did not exert any anticonvulsant activity, unlike C-8 substituted derivatives like xanthotoxin.[19][20]

Key Experimental Protocols

- 3.3.1 Passive Avoidance Test for Memory Assessment
- Objective: To evaluate the effect of bergapten on memory acquisition and consolidation.
- Methodology:
 - Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
 - Animal Model: Male Swiss mice.
 - Acquisition Trial: A mouse is placed in the light compartment. After a period of acclimatization, the door is opened. When the mouse enters the dark compartment (stepthrough latency is recorded), the door is closed, and a mild foot shock is delivered.
 - Treatment: Bergapten is administered before the acquisition trial to test its effect on memory acquisition, or immediately after to test its effect on consolidation. Scopolamine can be co-administered to induce amnesia.



- Retention Trial: 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded again.
- Analysis: A significant increase in step-through latency during the retention trial indicates successful memory retention. Bergapten's ability to increase this latency or reverse a scopolamine-induced decrease is measured.[17][18]

Antimicrobial and Antiviral Properties

Bergapten has demonstrated a broad spectrum of antimicrobial activity against various Grampositive and Gram-negative bacteria, as well as fungi such as Candida albicans.[3][21][22]

Mechanism of Action

The antimicrobial effect of bergapten, particularly in bergamot essential oil, involves compromising the integrity of the microbial cell membrane, leading to damage and cell death. [22] Confocal microscopy has shown that treatment leads to alterations in cell-wall composition and cytoplasmic material.[22]

Antiviral Activity

Bergapten has been reported to have anti-HIV-1 effects by inhibiting viral replication in H9 lymphocytes, with an EC₅₀ value of 0.35 μ g/mL.[3]

Quantitative Data: Antimicrobial Activity

Microorganism Type	Effect	Observation	Reference
		A concentration of	
		0.625% v/v of distilled	
Gram-negative		bergamot extract	
bacteria (A.	Bactericidal	caused a 5 log10	[22]
baumannii)		CFU/mL reduction in	
		30 minutes for some	
		strains.	
HIV-1 (IIIB strain)	Inhibition of replication	EC ₅₀ = 0.35 μg/mL	[3]



Pharmacokinetics and Bioavailability

The pharmacokinetic profile of bergapten indicates good absorption, though its bioavailability can be influenced by formulation.[1][3] It has been shown to cross the blood-brain barrier.[6] [11]

Absorption and Bioavailability

- In Sprague-Dawley rats, the absolute oral bioavailability of bergapten ranged from 70% to 94% for doses of 5, 10, and 15 mg/kg, indicating good absorption.[1]
- In humans, the bioavailability of bergapten is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[1][3] However, it has fewer side effects, allowing for the administration of higher concentrations.[1][3][23]
- Doubling the oral dose from 0.6 to 1.2 mg/kg in human volunteers resulted in a proportional increase in serum concentrations from 81 to 164 ng/mL.[1][3]
- Micronized formulations lead to 3 to 4 times higher maximum plasma concentrations (C_{max})
 and shorter times to reach C_{max} (t_{max}) compared to unmicronized forms.[3]

Metabolism

- Bergapten has complex effects on hepatic metabolic enzymes and is known to be a potent inhibitor of Cytochrome P450 enzymes, particularly CYP3A4.[6][17] This can lead to significant drug-drug interactions.
- In a study with the drug macitentan, bergapten acted as a competitive inhibitor of its metabolism in rat and human liver microsomes.[24]

Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of Bergapten in Rats (Oral Administration)[1][25]



Dose (mg/kg)	C _{max} (ng/mL)	t _{max} (h)	AUC (ng·h/mL)	Absolute Bioavailability (%)
5	1000 ± 210	3.0 ± 1.0	7800 ± 1200	70-94%
10	1600 ± 350	4.5 ± 0.8	15000 ± 2500	70-94%
15	1700 ± 400	4.0 ± 1.2	16500 ± 3000	70-94%

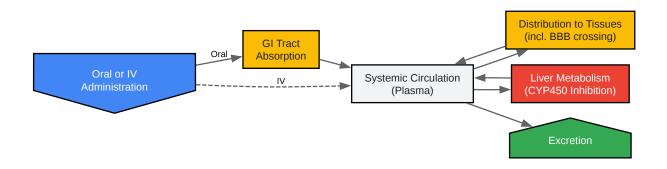
(Values are approximate, derived from literature descriptions)

Table 4: Inhibition of Macitentan Metabolism by Bergapten[24]

System	Inhibition Type	IC50 (μM)
Rat Liver Microsomes (RLMs)	Competitive	3.84
Human Liver Microsomes (HLMs)	Competitive	17.82

| Recombinant Human CYP3A4 | Competitive | 12.81 |

Visualization: Pharmacokinetic Workflow



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Caption: Overview of Bergapten's pharmacokinetic pathway.

Clinical Use and Phototoxicity

The primary clinical application of bergapten is as a photosensitizer in PUVA therapy for dermatological conditions.[1][3][7]

PUVA Therapy for Psoriasis and Vitiligo

When combined with UVA radiation, bergapten intercalates into DNA and forms covalent cross-links with pyrimidine bases upon photoactivation.[7] This action inhibits DNA replication and transcription, inducing apoptosis in hyperproliferative skin cells, which is effective in clearing psoriatic lesions.[7][14] In vitiligo, it is thought to stimulate melanogenesis, leading to repigmentation.[7] Clinical trials have shown that oral or topical bergapten combined with UVA induces relevant lesion clearance rates.[1][3][8]

Other Clinical Observations

Beneficial effects of bergamot extract, of which bergapten is a key component, have been observed in patients with altered serum lipid profiles and in individuals with nonalcoholic fatty liver disease.[1][3][8] The extract was found to reduce total cholesterol, LDL, and triglycerides. [3]

Toxicity and Side Effects

- Phototoxicity: The most significant side effect is phototoxicity. Contact with plants containing bergapten followed by UV light exposure can cause phytophotodermatitis.[14]
- Mutagenicity: As a consequence of its DNA-interacting mechanism, bergapten is noted for its mutagenic effects and its capacity to induce chromosome aberrations.[14][26]
- Drug Interactions: Due to its potent inhibition of CYP450 enzymes, bergapten carries a high
 risk of drug-drug interactions, potentially increasing the plasma concentrations and toxicity of
 co-administered drugs.[14][24]

Conclusion



Bergapten is a furanocoumarin with a diverse and compelling pharmacological profile. While its role as a photosensitizer in dermatology is well-established, extensive preclinical data strongly support its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The mechanisms of action are multifaceted, often involving the modulation of fundamental signaling pathways such as PI3K/Akt and NF-kB. However, a significant gap exists between the wealth of preclinical evidence and clinical validation, as there are no clinical trials investigating its effects in cancer, for instance.[1][3][8] Furthermore, its potential for phototoxicity and significant drug-drug interactions via CYP450 inhibition must be carefully considered in future drug development efforts. Further research, particularly well-designed clinical trials, is imperative to translate the therapeutic promise of bergapten into clinical applications for a broader range of pathologies.

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